5-Hydroxy-2-(trifluoromethoxy)benzaldehyde
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Overview
Description
5-Hydroxy-2-(trifluoromethoxy)benzaldehyde: is an organic compound with the molecular formula C8H5F3O3 . It is characterized by the presence of a hydroxyl group and a trifluoromethoxy group attached to a benzaldehyde core. This compound is often used as an intermediate in various chemical syntheses and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-(trifluoromethoxy)benzaldehyde typically involves the reaction of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde with a demethylating agent. One common method is the use of boron tribromide (BBr3) under controlled conditions to achieve the demethylation and produce the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in specialized chemical manufacturing facilities equipped to handle fluorinated compounds.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Hydroxy-2-(trifluoromethoxy)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield alcohol derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic or acidic conditions.
Major Products:
Oxidation: 5-Hydroxy-2-(trifluoromethoxy)benzoic acid.
Reduction: 5-Hydroxy-2-(trifluoromethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: 5-Hydroxy-2-(trifluoromethoxy)benzaldehyde is used as a building block in organic synthesis. It serves as an intermediate for the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a probe to investigate the activity of specific enzymes involved in aldehyde metabolism .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of advanced polymers and as a precursor for fluorinated compounds with unique properties .
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
- 5-Fluorosalicylaldehyde
- 5-Chlorosalicylaldehyde
- 2-Hydroxy-5-methoxybenzaldehyde
- 2-Hydroxy-5-nitrobenzaldehyde
Comparison: 5-Hydroxy-2-(trifluoromethoxy)benzaldehyde is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs like 5-Fluorosalicylaldehyde and 5-Chlorosalicylaldehyde .
Properties
IUPAC Name |
5-hydroxy-2-(trifluoromethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)14-7-2-1-6(13)3-5(7)4-12/h1-4,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRWPBPEQHOSGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C=O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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